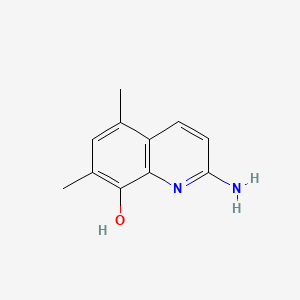

2-Amino-5,7-dimethylquinolin-8-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-5,7-dimethylquinolin-8-ol is an organic compound with the molecular formula C11H12N2O. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyes.

Mécanisme D'action

Mode of Action

The exact mode of action of 2-Amino-5,7-dimethylquinolin-8-ol is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,7-dimethylquinolin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Leimgruber–Batcho indole synthesis, which involves the reaction of aniline derivatives with acrolein in the presence of a strong acid . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-5,7-dimethylquinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into different quinoline derivatives.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted quinolines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives, which have applications in pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

2-Amino-5,7-dimethylquinolin-8-ol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Aminoquinoline

- 5,7-Dimethylquinoline

- 8-Hydroxyquinoline

Comparison

Compared to similar compounds, 2-Amino-5,7-dimethylquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of amino and hydroxyl groups at specific positions enhances its reactivity and potential biological activities .

Activité Biologique

2-Amino-5,7-dimethylquinolin-8-ol is a compound of interest in medicinal chemistry due to its diverse biological activities, including antiprotozoal, antibacterial, and potential anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C11H12N2O

- Molar Mass : 188.23 g/mol

- Density : 1.172 g/cm³

- Melting Point : 95-98 °C

- pKa : 5.67 (predicted)

Antiprotozoal Activity

Research has demonstrated that derivatives of 2-aminoquinoline compounds exhibit significant antiprotozoal activity. For instance, in a study evaluating various quinoline derivatives against Giardia intestinalis and Entamoeba histolytica, it was found that certain compounds showed IC50 values significantly lower than that of standard drugs like benznidazole. Specifically, compound 7 from a related study exhibited an IC50 of 3.95 μM against G. intestinalis, making it seven times more active than benznidazole .

| Compound | Target Parasite | IC50 (μM) | Relative Activity to Benznidazole |

|---|---|---|---|

| Compound 7 | Giardia intestinalis | 3.95 | 7x more active |

| Compound 4 | Entamoeba histolytica | 4.27 | Less active |

Antibacterial Activity

The antibacterial potential of 2-aminoquinoline compounds has also been explored. In one study, transition metal complexes derived from quinoline ligands exhibited enhanced antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The cobalt complex demonstrated particularly high efficacy, suggesting that modifications to the quinoline structure can lead to significant increases in antibacterial properties .

Anticancer Activity

The anticancer potential of quinoline derivatives is another area of active research. Several studies have indicated that modifications at the amino and hydroxyl positions can enhance cytotoxicity against cancer cell lines. For example, certain derivatives were shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

The biological activities of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that quinoline derivatives can inhibit enzymes critical for parasite survival and proliferation.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) leading to cellular damage is a proposed mechanism for both antiparasitic and anticancer activities.

- DNA Intercalation : Quinoline compounds are known for their ability to intercalate into DNA, potentially leading to mutagenic effects or apoptosis in rapidly dividing cells.

Case Studies

- Antiparasitic Study : A study published in MDPI evaluated a series of quinoline derivatives for their antiparasitic effects against Giardia intestinalis and Trichomonas vaginalis. The results indicated that structural modifications could significantly enhance activity levels compared to standard treatments .

- Antibacterial Evaluation : Transition metal complexes derived from quinoline were tested against bacterial strains, revealing that specific metal-ligand interactions could enhance antibacterial efficacy significantly .

- Cytotoxicity Assay : In vitro assays on cancer cell lines demonstrated that specific modifications on the quinoline scaffold could lead to increased cytotoxicity, suggesting potential applications in cancer therapy .

Propriétés

IUPAC Name |

2-amino-5,7-dimethylquinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-6-5-7(2)11(14)10-8(6)3-4-9(12)13-10/h3-5,14H,1-2H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPKMBRQRWADNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C=CC(=N2)N)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.